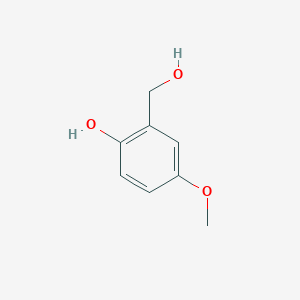

2-(Hydroxymethyl)-4-methoxyphenol

概述

描述

The compound “2-(Hydroxymethyl)-4-methoxyphenol” likely contains a phenol group, a hydroxymethyl group, and a methoxy group . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring. A hydroxymethyl group consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol . A methoxy group is an ether functional group consisting of a methyl group bound to oxygen .

Synthesis Analysis

While specific synthesis methods for “2-(Hydroxymethyl)-4-methoxyphenol” are not available, similar compounds are often synthesized through various chemical reactions. For instance, piperidine derivatives, which also contain a hydroxymethyl group, can be synthesized through intra- and intermolecular reactions .

Molecular Structure Analysis

The molecular structure of a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would likely be determined using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .

Chemical Reactions Analysis

The chemical reactions involving “2-(Hydroxymethyl)-4-methoxyphenol” would likely depend on its specific structure and the conditions under which the reactions are carried out. For example, hydroxymethylation involves the addition of a hydroxymethyl group to a substrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would likely be determined using various analytical techniques. These could include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

科学研究应用

Analytical Chemistry

In analytical chemistry, “2-(Hydroxymethyl)-4-methoxyphenol” is utilized as an indicator for acid-base volumetric titration. Its ability to exhibit a moderate-to-sharp color transition near the neutralization point makes it valuable for titrations within a narrow pH range .

Bio-Synthesis

The compound plays a role in the bio-synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF), a process that has garnered interest due to its potential in sustainable biorefineries .

Pharmacological Applications

“Prenylated flavonoids,” which are structurally related to “2-(Hydroxymethyl)-4-methoxyphenol,” exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These compounds are being explored for their medicinal value and potential as lead compounds or nutraceuticals .

Environmental Science

The electrocatalytic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a significant area of research. “2-(Hydroxymethyl)-4-methoxyphenol” can be involved in this process, contributing to the development of sustainable and environmentally friendly clean energy storage and conversion technologies .

Materials Science

In materials science, “2-(Hydroxymethyl)-4-methoxyphenol” derivatives are used in the creation of highly cross-linked networks for dental applications. These networks are obtained by photoinitiated polymerization and can be considered a new class of dental restorative resins .

Biochemistry

The compound is extensively used in biochemistry and molecular biology as a component of buffer solutions, such as in TAE and TBE buffers, especially for solutions of nucleic acids. It helps maintain the optimal pH environment essential for various biochemical processes .

Medicine

In the medical field, derivatives of “2-(Hydroxymethyl)-4-methoxyphenol” are used as buffering agents in pharmaceutical formulations. They help in maintaining the physiological pH in medications and can be crucial in the stabilization of active pharmaceutical ingredients .

Green Chemistry

The compound’s derivatives are also pivotal in green chemistry, serving as intermediates in the synthesis of bio-based materials. These materials are synthesized from biomass via furan platform chemicals, offering an alternative to traditional resources such as crude oil .

作用机制

Target of Action

The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .

Biochemical Pathways

The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .

Result of Action

The molecular and cellular effects of 2-(Hydroxymethyl)-4-methoxyphenol’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .

安全和危害

The safety and hazards associated with a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would depend on its specific structure and properties. For example, certain compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation and serious eye irritation .

未来方向

属性

IUPAC Name |

2-(hydroxymethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONKOTZXAFSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333079 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41951-76-2 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?

A1: When exposed to UV light, 2-(hydroxymethyl)-4-methoxyphenol undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []

Q2: How stable is the o-quinone methide derived from 2-(hydroxymethyl)-4-methoxyphenol in water?

A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from 2-(hydroxymethyl)-4-methoxyphenol is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound 2-(hydroxymethyl)-4-methoxyphenol. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。